molecular formula C6H5BrOS B072342 2-Bromo-1-(3-thienyl)-1-ethanone CAS No. 1468-82-2

2-Bromo-1-(3-thienyl)-1-ethanone

Cat. No.: B072342
CAS No.: 1468-82-2
M. Wt: 205.07 g/mol
InChI Key: TXEJYUFJFSPCHH-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-thienyl)-1-ethanone is an organic compound with the molecular formula C6H5BrOS It is a brominated derivative of ethanone, where the bromine atom is attached to the carbonyl carbon, and the ethanone is substituted with a 3-thienyl group

Scientific Research Applications

2-Bromo-1-(3-thienyl)-1-ethanone has several applications in scientific research:

Safety and Hazards

2-Bromo-1-(3-thienyl)-1-ethanone is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It is advised against food, drug, pesticide or biocidal product use . In case of ingestion, it is advised not to induce vomiting and to seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-thienyl)-1-ethanone typically involves the bromination of 1-(3-thienyl)ethanone. One common method is the reaction of 1-(3-thienyl)ethanone with bromine in the presence of a solvent like acetic acid or chloroform. The reaction proceeds at room temperature or slightly elevated temperatures, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-thienyl)-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-thienyl)-1-ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the substitution of the bromine atom. Additionally, the carbonyl group can participate in various reactions, including reduction and oxidation, altering the compound’s chemical properties and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(thiophen-2-yl)ethanone
  • 2-Bromo-1-(furan-2-yl)ethanone
  • 2-Bromo-1-(pyridin-2-yl)ethanone

Uniqueness

2-Bromo-1-(3-thienyl)-1-ethanone is unique due to the presence of the 3-thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific chemical and biological activities. Compared to its analogs, the 3-thienyl group can influence the compound’s reactivity and interactions with biological targets, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-bromo-1-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJYUFJFSPCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380029
Record name 2-Bromo-1-(3-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-82-2
Record name 2-Bromo-1-(3-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(thiophen-3-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-acetylthiophene (3.73 g) in diethyl ether (60 mL) was added aluminum chloride (386 mg), and the mixture was stirred for 5 min. Bromine (1.55 mL) was slowly added at room temperature to this mixture, and the mixture was further stirred for 2 hr. Aqueous sodium carbonate solution was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was dried over anhydrous sodium sulfate, filtrated, and concentrated under reduced pressure. The residue was recrystallized from diisopropyl ether to give the title compound as white crystals (yield 3.93 g, 65%).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

3-Acetylthiophene (6.3 g, 50 mmol) was dissolved in anhydrous ether (100 ml) and aluminium chloride (catalytic amount) added. Bromine (2.55 ml, 50 mmol) was added dropwise and then stirred for 10 min. The ether was removed under reduced pressure and the residue washed with water. The crude product was recrystallised from petroleum-ether (60°-80° C.) to yield 3-bromoacetylthiophene m.p. 54°-56° C. (8.76 g, 85%), δH (CDCl3) 8.15 (1H, dd, H2), 7.55 (1H, dd, H4'), 7.35 (1H, dd, H5').
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three

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